Methyl 2-methylnicotinate
Overview
Description
Methyl 2-methylnicotinate is a chemical compound related to the nicotinic acid family, which includes various derivatives with potential applications in different fields such as coordination chemistry, pest management, and organic synthesis. The compound is structurally related to other nicotinate derivatives, such as 6-methyl-2-oxonicotinate and methyl isonicotinate, which have been studied for their coordination properties with metal ions, semiochemical activities for pest management, and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of methyl 2-methylnicotinate and its derivatives often involves the use of microwave and flow reaction technologies, which can improve regioselectivity and purity. For instance, the synthesis of methyl 2-amino-6-methoxynicotinate, a related compound, includes sequential microwave-induced regioselective methoxylation, esterification, and microwave-induced reaction with p-methoxybenzylamine, followed by deprotection under flow reaction hydrogenation conditions . Although the specific synthesis of methyl 2-methylnicotinate is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of methyl isonicotinate, a compound similar to methyl 2-methylnicotinate, has been studied using gas phase electron diffraction combined with ab initio calculations. The structure was found to be planar with specific bond lengths and angles that are consistent with the pyridine ring structure. The COOCH3 group in methyl isonicotinate exhibits structural parameters that differ from those in methyl acrylate and methyl acetate, which can be attributed to hyperconjugation and steric effects .
Chemical Reactions Analysis
Methyl 2-methylnicotinate derivatives have been shown to coordinate with metal ions, forming various complexes with distinct magnetic, spectroscopic, and structural properties. For example, 6-methyl-2-oxonicotinate, a related compound, has been used to synthesize new compounds with first-row transition metal ions, exhibiting a range of isolated complexes, 1D arrays, and 3D frameworks. These compounds have been studied for their magnetic properties, with some showing ferromagnetic exchange and field-induced magnet behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-methylnicotinate derivatives are influenced by their coordination with metal ions and the presence of various functional groups. For instance, cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands have been characterized by physico-chemical and spectroscopic methods, and their crystal structures have been determined. These complexes have shown enhanced biological activities against various strains of bacteria and filamentous fungi upon complexation . Additionally, the solvent properties of related compounds like 2-methyltetrahydrofuran (2-MeTHF) have been explored for their potential in environmentally benign synthesis strategies .
Scientific Research Applications
Chemical Reactions and Methylation
Methyl 2-methylnicotinate is a significant product in the reaction of nicotine with certain chemical agents. For example, it is a major product in the reaction of nicotine with methyllithium and methyl radical. Additionally, when nicotine N-oxide reacts with methylmagnesium bromide, both 2- and 6-methylnicotinate are produced (Secor, Chavdarian, & Seeman, 1981).
Pharmacodynamics in Psychiatric Disorders
Methyl 2-methylnicotinate has been observed to have varying vasodilatory responses in different psychiatric conditions. For instance, the normal vasodilatory response to topically applied methyl 2-methylnicotinate is significantly reduced in patients with schizophrenia, which might be related to aberrant phospholipid metabolism (Ross et al., 2004).
Skin Inflammation and Anti-Inflammatory Study
Methyl 2-methylnicotinate has been used in human models to study the anti-inflammatory effects of topical formulations. Its application on human skin has been shown to evoke a temporary, localized inflammation, which is useful for studying skin responses and the effectiveness of anti-inflammatory treatments (Monteiro Rodrigues, Andrade, & Rocha, 2021).
Stability in Aqueous Solution
The stability of methyl 2-methylnicotinate in aqueous solutions, which is essential for its use in various applications, has been studied. Its degradation in such solutions predominantly results in the formation of nicotinic acid, indicating good chemical and biological stability in solution, which facilitates its use in clinical and research settings (Ross & Katzman, 2008).
Pest Management
Methyl 2-methylnicotinate, or its derivatives, have been investigated for pest management, particularly in managing thrips. This compound has been shown to attract several thrips species, indicating its potential as a non-pheromone semiochemical tool in pest control (Teulon et al., 2017).
Safety And Hazards
Future Directions
Methyl 2-Methylnicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . Its action as a rubefacient is thought to involve peripheral vasodilation . For veterinary purposes, it is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
properties
IUPAC Name |
methyl 2-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWBYHFWALOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426734 | |
Record name | Methyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methylnicotinate | |
CAS RN |
65719-09-7 | |
Record name | Methyl 2-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65719-09-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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